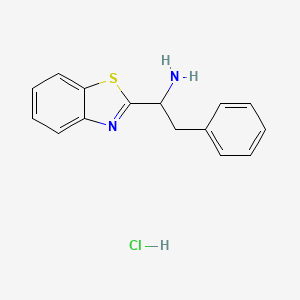![molecular formula C16H14N4O4S B2841576 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2309191-29-3](/img/structure/B2841576.png)
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core linked to a thiazole-substituted piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and catalysts like triethylamine, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo[d]oxazole derivatives and thiazole-substituted piperazines, such as:
- 2-(2-hydroxyphenyl)benzoxazole
- 4-(2-thiazolyl)benzoxazole
- 1-(2-thiazolyl)piperazine
Uniqueness
What sets 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-13(10-20-11-3-1-2-4-12(11)24-16(20)23)18-6-7-19(14(22)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMRNIBNGRFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2841496.png)
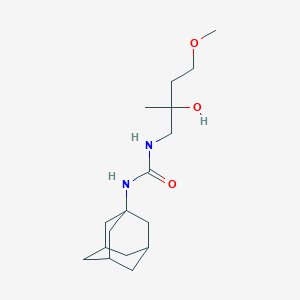
![3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
![4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2841500.png)
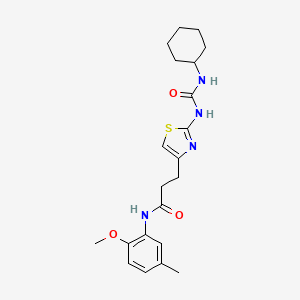
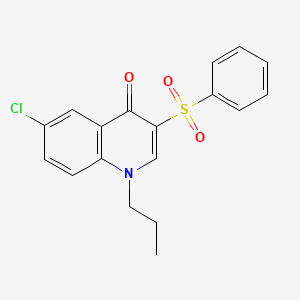
![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)
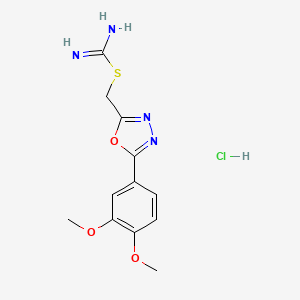
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)

![methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)
![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)
